molecular formula C28H23N3 B12475167 3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole

3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12475167
M. Wt: 401.5 g/mol
InChI Key: HZCQPAYZQLTBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the biphenyl and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of biphenyl-4-carboxylic acid with hydrazine hydrate can form the corresponding hydrazide, which can then be cyclized with 2-methylbenzaldehyde in the presence of a suitable catalyst to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is unique due to its combination of biphenyl and triazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H23N3

Molecular Weight

401.5 g/mol

IUPAC Name

3,4-bis(2-methylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole

InChI

InChI=1S/C28H23N3/c1-20-10-6-8-14-25(20)28-30-29-27(31(28)26-15-9-7-11-21(26)2)24-18-16-23(17-19-24)22-12-4-3-5-13-22/h3-19H,1-2H3

InChI Key

HZCQPAYZQLTBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3C)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.